molecular formula C26H21N3O2S3 B11612857 2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B11612857
M. Wt: 503.7 g/mol
InChI Key: KAKSWWGCWNWGCG-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound with a unique structure that combines elements of pyrimidine, phenothiazine, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone typically involves multi-step organic reactions. The starting materials include 4-hydroxy-6-methylpyrimidine, 4-methylphenyl sulfide, and phenothiazine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core structure and exhibits similar chemical reactivity.

    Phenothiazine derivatives: Similar in structure and used in various therapeutic applications, particularly in the treatment of psychiatric disorders.

    Sulfoxides and sulfones: Oxidation products of sulfanyl compounds with distinct chemical and biological properties.

Uniqueness

2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is unique due to its combination of pyrimidine, phenothiazine, and sulfanyl groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H21N3O2S3

Molecular Weight

503.7 g/mol

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C26H21N3O2S3/c1-17-10-12-19(13-11-17)32-15-18-14-24(30)28-26(27-18)33-16-25(31)29-20-6-2-4-8-22(20)34-23-9-5-3-7-21(23)29/h2-14H,15-16H2,1H3,(H,27,28,30)

InChI Key

KAKSWWGCWNWGCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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